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molecular formula C11H15Cl B8702020 Benzene, 1-methyl-4-[1-(chloromethyl)-1-methylethyl] CAS No. 14010-96-9

Benzene, 1-methyl-4-[1-(chloromethyl)-1-methylethyl]

Cat. No. B8702020
M. Wt: 182.69 g/mol
InChI Key: IGNSPHANIMKLJM-UHFFFAOYSA-N
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Patent
US04352748

Procedure details

24 g Methallyl chloride is added to a mixture of 92 g toluene and 49 g concentrated sulphuric acid, keeping the temperature at 40° C. No exothermal reaction occurs. Subsequently the reaction mixture is stirred during half an hour, after which the layers are separated. The organic layer is washed neutral with soda solution, dried on MgSO4 and evaporated. The residue is distilled under diminished pressure to obtain 2-methyl-2-(p-tolyl)-propyl chloride (p-methyl-neophyl chloride) in a yield of 85%.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:5])[C:2](=[CH2:4])[CH3:3].S(=O)(=O)(O)O.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:4][C:2]([C:14]1[CH:15]=[CH:16][C:11]([CH3:17])=[CH:12][CH:13]=1)([CH3:3])[CH2:1][Cl:5]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
49 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
92 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
Subsequently the reaction mixture is stirred during half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C
CUSTOM
Type
CUSTOM
Details
No exothermal reaction
CUSTOM
Type
CUSTOM
Details
after which the layers are separated
WASH
Type
WASH
Details
The organic layer is washed neutral with soda solution
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under diminished pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CCl)(C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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